

Application Note: HPLC Analysis of 1-(1,3,5-Triazin-2-yl)piperazine

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Compound of Interest

Compound Name: 1-(1,3,5-Triazin-2-yl)piperazine

Cat. No.: B1349990

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Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **1-(1,3,5-Triazin-2-yl)piperazine**. The compound, a heterocyclic molecule incorporating both a triazine and a piperazine ring, is of interest in pharmaceutical and chemical research. Due to the lack of a strong chromophore in the piperazine moiety, a pre-column derivatization step with 4-chloro-7-nitrobenzofuran (NBD-Cl) is employed to enable sensitive UV detection. The developed method is precise, accurate, and linear over a relevant concentration range, making it suitable for quality control and research applications.

Introduction

1-(1,3,5-Triazin-2-yl)piperazine is a chemical intermediate with potential applications in drug discovery and materials science. Accurate and reliable analytical methods are crucial for its characterization, purity assessment, and quantification in various matrices. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical and chemical compounds due to its high resolution, sensitivity, and versatility.^{[1][2]}

The chemical structure of **1-(1,3,5-Triazin-2-yl)piperazine** presents a challenge for direct HPLC-UV analysis, as the piperazine portion of the molecule does not possess a significant UV chromophore.^{[3][4]} To overcome this limitation, this method utilizes a derivatization reaction

with NBD-Cl, which reacts with the secondary amine in the piperazine ring to form a stable, UV-active product.^[2]^[5] This approach allows for sensitive detection using standard HPLC-UV instrumentation.^[2]

Experimental

Instrumentation and Reagents

- HPLC System: An Alliance e2695 separations module with a 2998 photodiode array UV detector (Waters) or equivalent.^[2]
- Chromatographic Column: Chiralpak IC (Diacel), 250 x 4.6 mm, 5 µm particle size.^[2]
- Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Diethylamine (reagent grade), **1-(1,3,5-Triazin-2-yl)piperazine** (reference standard), and 4-chloro-7-nitrobenzofuran (NBD-Cl) were purchased from Sigma-Aldrich.^[2]

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Optimized HPLC Conditions

Parameter	Condition
Mobile Phase	Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v) ^[2]
Flow Rate	1.0 mL/min ^[2]
Column Temperature	35°C ^[2]
Injection Volume	10 µL ^[2]
Detection Wavelength	340 nm ^[2]
Run Time	20 minutes ^[2]

Standard and Sample Preparation

2.3.1. Standard Solution Preparation

A stock solution of **1-(1,3,5-Triazin-2-yl)piperazine** (1 mg/mL) was prepared in diluent (Acetonitrile:Water, 50:50). Working standards were prepared by serial dilution of the stock solution.

2.3.2. Derivatization Procedure

To 1 mL of each standard or sample solution, 1 mL of NBD-Cl solution (1 mg/mL in methanol) and 1 mL of 0.1 M borate buffer (pH 9.0) were added. The mixture was vortexed and heated at 60°C for 30 minutes. After cooling to room temperature, the solution was filtered through a 0.45 µm syringe filter before injection into the HPLC system.

Method Validation

The analytical method was validated for linearity, precision, accuracy, and sensitivity (LOD and LOQ). The results are summarized in the following tables.

Linearity

The linearity of the method was evaluated by analyzing a series of concentrations of the derivatized **1-(1,3,5-Triazin-2-yl)piperazine**.

Table 2: Linearity Data

Concentration (µg/mL)	Peak Area
1.0	12543
5.0	63215
10.0	124587
25.0	312541
50.0	625478
Correlation Coefficient (r ²)	0.9995

Precision

The precision of the method was determined by performing six replicate injections of a standard solution.

Table 3: Precision Data

Replicate	Peak Area
1	312541
2	313254
3	311987
4	312874
5	313012
6	312654
Mean	312720.3
Standard Deviation	421.8
%RSD	0.13%

Accuracy (Recovery)

The accuracy was assessed by spiking a known amount of **1-(1,3,5-Triazin-2-yl)piperazine** into a blank matrix and calculating the percent recovery.

Table 4: Accuracy (Recovery) Data

Spiked Concentration (µg/mL)	Measured Concentration (µg/mL)	Recovery (%)
5.0	4.92	98.4
25.0	24.65	98.6
50.0	49.81	99.6

Limits of Detection (LOD) and Quantification (LOQ)

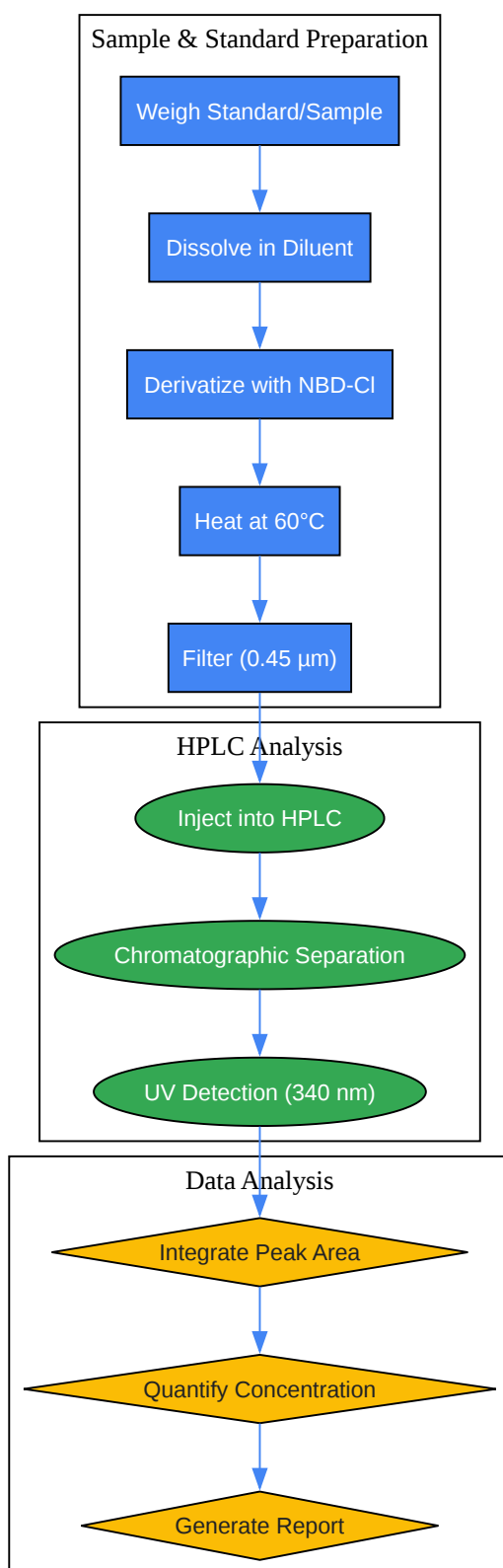
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.^[2]

Table 5: LOD and LOQ

Parameter	Value
LOD	0.1 µg/mL
LOQ	0.3 µg/mL

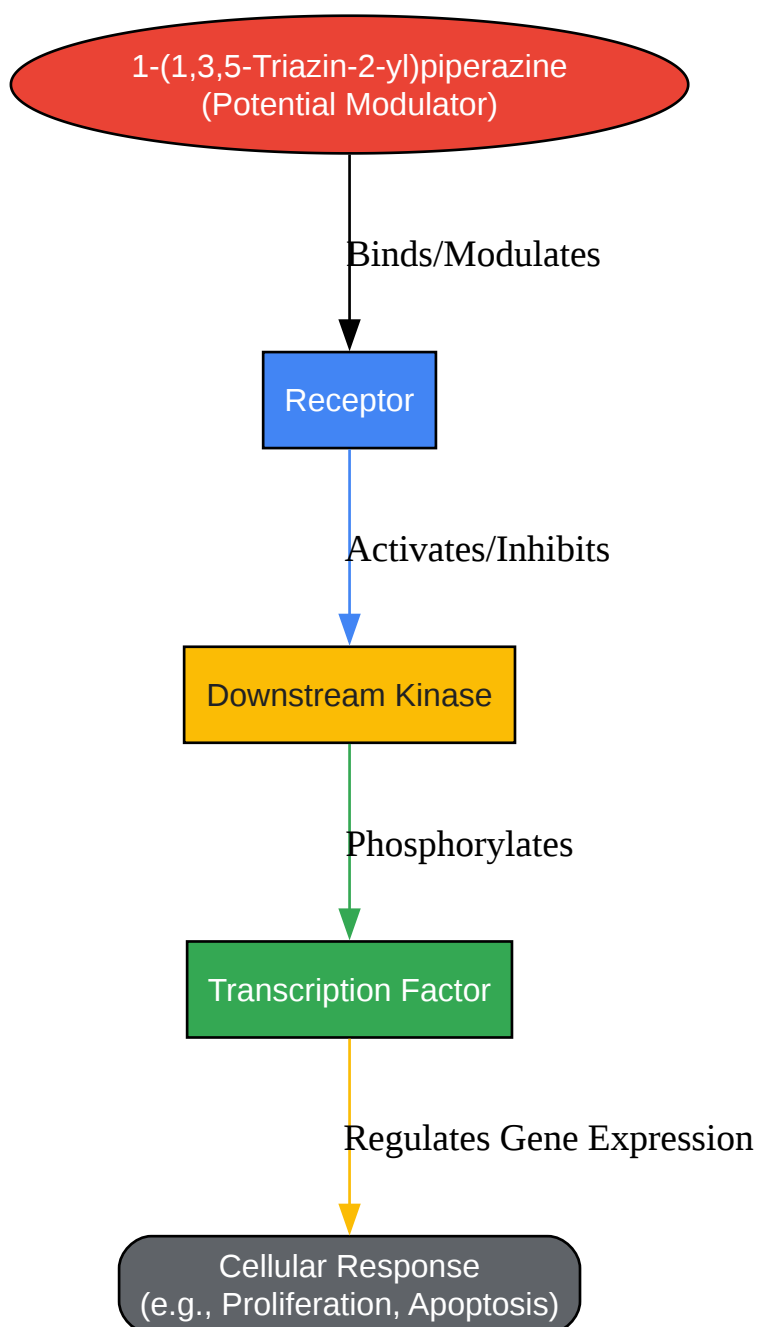
Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and a conceptual signaling pathway where analysis of such compounds might be relevant.



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Caption: Experimental workflow for the HPLC analysis of **1-(1,3,5-Triazin-2-yl)piperazine**.



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Caption: Conceptual signaling pathway where a triazine derivative may act as a modulator.

Conclusion

The HPLC method described in this application note provides a reliable and sensitive means for the quantification of **1-(1,3,5-Triazin-2-yl)piperazine**. The pre-column derivatization with NBD-Cl is effective in overcoming the poor UV absorbance of the analyte, allowing for low-level

detection. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it a valuable tool for quality control and research in drug development and chemical synthesis.

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